(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanol
Description
(1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanol is a pyrazole derivative characterized by a pentan-3-yl group attached to the nitrogen at position 1 of the pyrazole ring and a hydroxymethyl (-CH2OH) substituent at position 3.
Properties
IUPAC Name |
(1-pentan-3-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-3-9(4-2)11-6-5-8(7-12)10-11/h5-6,9,12H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUNPGUFRRRCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanol typically involves the reaction of a suitable pyrazole precursor with a pentan-3-yl halide under basic conditions. The reaction can be carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride (NaBH4) to yield the final product.
Industrial Production Methods
Industrial production of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: (1-(Pentan-3-yl)-1h-pyrazol-3-yl)aldehyde or (1-(Pentan-3-yl)-1h-pyrazol-3-yl)carboxylic acid.
Reduction: (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methane.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Structural Analysis : Crystallographic studies of analogs often employ SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule structure determination .
- Synthetic Routes : While specific synthesis data for the target compound are unavailable, analogous compounds are typically synthesized via alkylation of pyrazole precursors or Suzuki coupling for aryl groups .
Biological Activity
(1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanol, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The molecular formula for (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanol is CHNO. Its structure features a pyrazole ring substituted with a pentan-3-yl group and a hydroxymethyl group, which may influence its interaction with biological targets.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrazole derivatives. In particular, compounds similar to (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanol have shown significant free radical scavenging abilities in various assays, such as DPPH and ABTS radical scavenging tests. These activities are crucial for mitigating oxidative stress-related damage in cells.
| Compound | Assay Type | IC50 (µM) |
|---|---|---|
| Y12 | DPPH | 15.2 |
| Y12 | ABTS | 12.8 |
| (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanol | DPPH | TBD |
Anti-inflammatory Activity
(1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanol has been evaluated for its anti-inflammatory effects in vitro. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines in cell lines exposed to inflammatory stimuli.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds with structural similarities to (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanol have shown efficacy against various cancer cell lines, including prostate and cervical cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| PC-3 (Prostate Cancer) | (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanol | TBD |
| HeLa (Cervical Cancer) | Similar Pyrazole Derivative | 20.5 |
Case Studies
A recent study focused on the synthesis and evaluation of various pyrazole derivatives, including those structurally related to (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanol. The findings indicated that these compounds could effectively inhibit cancer cell proliferation and induce apoptosis through caspase activation pathways.
Study Highlights:
- Synthesis : Compounds were synthesized via condensation reactions involving primary amines and pyrazole derivatives.
- Evaluation : The synthesized compounds were tested against multiple cancer cell lines.
- Results : Significant cytotoxicity was observed, particularly in androgen-insensitive prostate cancer cells.
Pharmacokinetics
Understanding the pharmacokinetic profile of (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanol is essential for its therapeutic application. Early studies suggest favorable absorption characteristics with moderate plasma protein binding.
| Parameter | Value |
|---|---|
| Molecular Weight | 174.23 g/mol |
| LogD at pH 7.4 | 0.9 |
| Caco-2 Papp A-B | 95.7 x 10^-6 cm/s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
